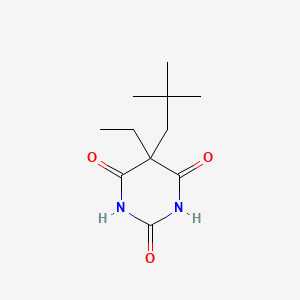![molecular formula C13H14Cl2N2 B14620504 1H-Imidazole, 1-[2-(2,4-dichlorophenyl)butyl]- CAS No. 58831-26-8](/img/structure/B14620504.png)
1H-Imidazole, 1-[2-(2,4-dichlorophenyl)butyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, 1-[2-(2,4-dichlorophenyl)butyl]- is a compound belonging to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of the 2,4-dichlorophenyl group enhances its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-[2-(2,4-dichlorophenyl)butyl]- typically involves the cyclization of appropriate precursors. One common method is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde . Another method is the Wallach synthesis, which uses the dehydrogenation of imidazolines .
Industrial Production Methods: Industrial production of this compound often employs multi-step synthesis routes that ensure high yield and purity. The process may involve the use of catalysts and specific reaction conditions to optimize the formation of the imidazole ring and the attachment of the 2,4-dichlorophenyl group .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Imidazole, 1-[2-(2,4-dichlorophenyl)butyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the chlorine positions .
Applications De Recherche Scientifique
1H-Imidazole, 1-[2-(2,4-dichlorophenyl)butyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1H-Imidazole, 1-[2-(2,4-dichlorophenyl)butyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For instance, it may inhibit cytochrome P450 enzymes, affecting the metabolism of other compounds . The presence of the 2,4-dichlorophenyl group enhances its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: Known for its vasodilatory properties.
1-Acetyl-2-[(2,6-dichlorophenyl)amino]-4,5-dihydro-1H-imidazole: Used as a reference standard in pharmaceutical research.
Uniqueness: 1H-Imidazole, 1-[2-(2,4-dichlorophenyl)butyl]- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The 2,4-dichlorophenyl group enhances its reactivity and potential therapeutic applications, making it a valuable compound in various research fields .
Propriétés
Numéro CAS |
58831-26-8 |
|---|---|
Formule moléculaire |
C13H14Cl2N2 |
Poids moléculaire |
269.17 g/mol |
Nom IUPAC |
1-[2-(2,4-dichlorophenyl)butyl]imidazole |
InChI |
InChI=1S/C13H14Cl2N2/c1-2-10(8-17-6-5-16-9-17)12-4-3-11(14)7-13(12)15/h3-7,9-10H,2,8H2,1H3 |
Clé InChI |
OOUDWEPJNNTPKM-UHFFFAOYSA-N |
SMILES canonique |
CCC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride](/img/structure/B14620421.png)
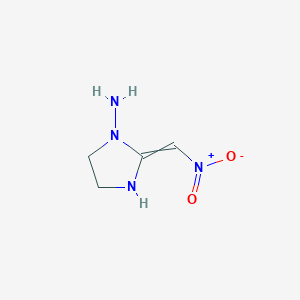

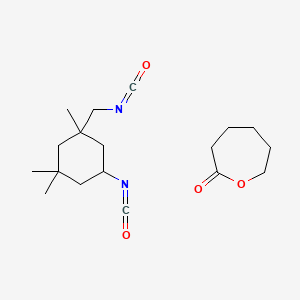
![Dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate](/img/structure/B14620454.png)

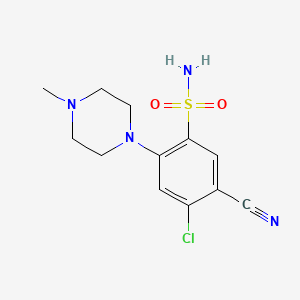
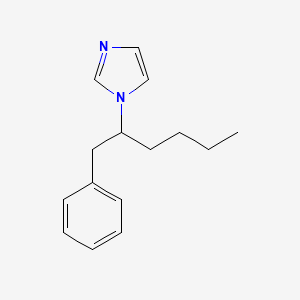
![3,4-Bis(benzyloxy)-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B14620474.png)

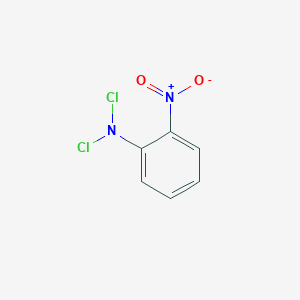
![2-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14620492.png)

